molecular formula C11H11N3O2S2 B14917423 N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

Cat. No.: B14917423
M. Wt: 281.4 g/mol
InChI Key: CUSOKYUZJPDKIX-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a synthetic organic compound that features a benzo[d]thiazole moiety linked to an acetamide group. Compounds containing benzo[d]thiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide typically involves the reaction of benzo[d]thiazole derivatives with acetamide precursors. A common synthetic route might include:

    Formation of Benzo[d]thiazole Derivative: Starting with a suitable precursor, such as 2-aminobenzenethiol, which undergoes cyclization with a carbonyl compound to form the benzo[d]thiazole core.

    Thioether Formation: The benzo[d]thiazole derivative is then reacted with a haloacetamide under basic conditions to form the thioether linkage.

    Amidation: The final step involves the amidation of the intermediate with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of benzo[d]thiazole derivatives.

    N-(2-amino-2-oxoethyl)acetamide: A simpler analog without the benzo[d]thiazole moiety.

    2-(Benzo[d]thiazol-2-ylthio)acetic acid: A related compound with a carboxylic acid group instead of an amide.

Uniqueness

N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is unique due to the combination of the benzo[d]thiazole moiety and the acetamide group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]acetamide

InChI

InChI=1S/C11H11N3O2S2/c12-9(15)5-13-10(16)6-17-11-14-7-3-1-2-4-8(7)18-11/h1-4H,5-6H2,(H2,12,15)(H,13,16)

InChI Key

CUSOKYUZJPDKIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC(=O)N

Origin of Product

United States

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